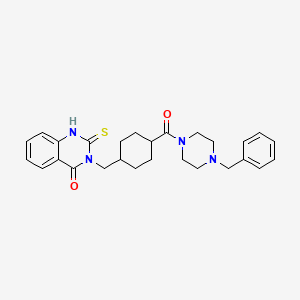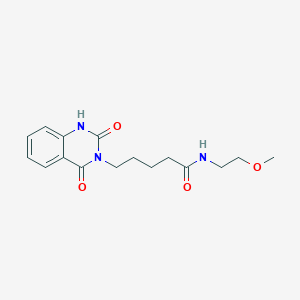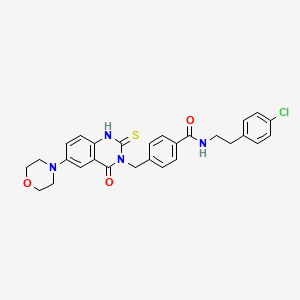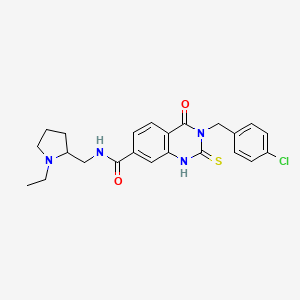![molecular formula C24H20FN3OS B11216836 (2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11216836.png)
(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes cyano, fluorophenyl, methylsulfanyl, methylphenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of an appropriate aldehyde with a cyanide source under basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorophenyl halide in a nucleophilic substitution reaction.
Attachment of the methylsulfanyl group: This can be done through a thiolation reaction using a suitable thiol reagent.
Formation of the enamide structure: This involves the condensation of an amine with an appropriate carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-CYANO-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE
- (2E)-2-CYANO-3-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of (2E)-2-CYANO-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20FN3OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-3-anilino-2-cyano-3-[(2-fluorophenyl)methylsulfanyl]-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H20FN3OS/c1-17-9-5-8-14-22(17)28-23(29)20(15-26)24(27-19-11-3-2-4-12-19)30-16-18-10-6-7-13-21(18)25/h2-14,27H,16H2,1H3,(H,28,29)/b24-20+ |
InChI Key |
SVRZWFJMWSKYDR-HIXSDJFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C(\NC2=CC=CC=C2)/SCC3=CC=CC=C3F)/C#N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(NC2=CC=CC=C2)SCC3=CC=CC=C3F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-](/img/structure/B11216761.png)
![6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11216764.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11216772.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11216775.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216781.png)
![4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11216789.png)

![1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216808.png)
![N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216824.png)

![N-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216840.png)


